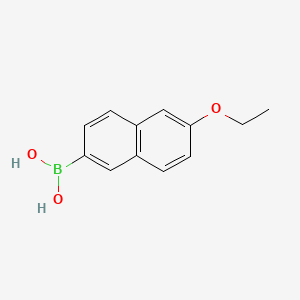

6-Ethoxy-2-naphthaleneboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-ethoxynaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BO3/c1-2-16-12-6-4-9-7-11(13(14)15)5-3-10(9)8-12/h3-8,14-15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXXVGFSXYJGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405141 | |

| Record name | 6-Ethoxy-2-naphthaleneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352525-98-5 | |

| Record name | 6-Ethoxynaphthalen-2-yl boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352525-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxy-2-naphthaleneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxy-6-naphthaleneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Ethoxy-2-naphthaleneboronic acid: Synthesis, Properties, and Applications

Introduction

6-Ethoxy-2-naphthaleneboronic acid (CAS No: 352525-98-5) is a specialized aryl boronic acid that has emerged as a crucial building block in modern organic synthesis.[1][2] Its rigid naphthalene core, functionalized with an electron-donating ethoxy group, imparts unique electronic and steric properties that are highly valued by researchers. This guide provides an in-depth exploration of its synthesis, physicochemical and chemical properties, and its significant applications, particularly for professionals in drug discovery and materials science. The compound is primarily recognized for its role as a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, a cornerstone of carbon-carbon bond formation.[1][3] This reaction enables the construction of complex molecular architectures, making this compound an indispensable tool for synthesizing novel pharmaceutical intermediates and advanced organic electronic materials.[1][4]

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions, particularly the use of anhydrous solvents and low temperatures due to the involvement of highly reactive organometallic intermediates. The most common and logical synthetic strategy begins with a readily available precursor, 2-naphthol, and proceeds through bromination, etherification, and finally, a lithium-halogen exchange followed by borylation.

Overall Synthetic Workflow

The transformation from the starting material to the final product involves three key stages:

-

Regioselective Bromination: Introduction of a bromine atom at the C6 position of 2-naphthol.

-

Williamson Ether Synthesis: Ethylation of the hydroxyl group to form the ethoxy moiety.

-

Borylation: Conversion of the aryl bromide to the corresponding boronic acid via an organolithium intermediate.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Borylation of 6-Bromo-2-ethoxynaphthalene

This protocol is adapted from a standard, well-established procedure for the synthesis of analogous naphthaleneboronic acids.[5] It represents the final and most critical step in the synthetic sequence.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases and will be quenched instantly by protic sources, such as water. Therefore, all glassware must be flame-dried, and all solvents must be rigorously anhydrous.

-

Low Temperature (-78 °C): The lithium-halogen exchange and the subsequent reaction of the aryllithium intermediate are highly exothermic. Performing the reaction at dry ice/acetone bath temperatures is critical to prevent side reactions, such as decomposition of the organolithium species or reaction with the solvent (THF).

-

Choice of Reagents:

-

n-Butyllithium (n-BuLi): A powerful and commercially available organolithium reagent ideal for performing lithium-halogen exchange on aryl bromides.

-

Triisopropyl borate (B(O-iPr)₃): An electrophilic boron source. The bulky isopropoxy groups help moderate its reactivity.

-

Aqueous HCl: Used during the workup to hydrolyze the initially formed boronate ester to the desired boronic acid and to quench any remaining organolithium reagent.

-

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), a solution of 6-bromo-2-ethoxynaphthalene (1 equivalent) is prepared in anhydrous tetrahydrofuran (THF).

-

Cooling: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents, as a solution in hexanes) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature remains below -70 °C. The mixture is stirred at this temperature for an additional 1.5 hours to ensure complete lithium-halogen exchange.

-

Borylation: Triisopropyl borate (2 equivalents) is added dropwise, again maintaining the temperature at -78 °C. The reaction mixture is stirred for another 30 minutes at this temperature.

-

Warming: The cooling bath is removed, and the reaction is allowed to warm slowly to room temperature while stirring for approximately 3 hours.

-

Quenching and Hydrolysis: The reaction is carefully quenched by the addition of 2 M hydrochloric acid (HCl) and stirred vigorously at room temperature for 2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction and Purification: The organic layer is separated, and the aqueous phase is extracted with ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude solid is purified, typically by recrystallization or washing with a non-polar solvent like dichloromethane, to yield this compound as a solid.[5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is typically supplied as a white to off-white crystalline powder.[3] It is important to note that boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), which may affect properties like melting point.[6]

| Property | Value | Reference(s) |

| CAS Number | 352525-98-5 | [2][6] |

| Molecular Formula | C₁₂H₁₃BO₃ | [1][2][6] |

| Molecular Weight | 216.04 g/mol | [1][6] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 252-255 °C | [1][7] |

| Boiling Point | 423.2±37.0 °C (Predicted) | [7] |

| Density | 1.20±0.1 g/cm³ (Predicted) | [7] |

| Storage Conditions | Store at 2-8°C or Room Temperature, sealed in a dry, dark place. | [1][2][7] |

| Solubility | Insoluble in water; soluble in solvents like chloroform and methanol. | [8] |

Chemical Properties and Reactivity

The Suzuki-Miyaura Cross-Coupling Reaction

The paramount chemical utility of this compound lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][3] This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[9][10] Its advantages include mild reaction conditions, tolerance of a wide variety of functional groups, and the generation of non-toxic boron-based byproducts.[9][11]

The reaction couples the 2-naphthyl group of the boronic acid with an organic halide or triflate (R-X) in the presence of a palladium catalyst and a base.[10]

Catalytic Cycle Mechanism:

The widely accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle consisting of three primary steps:[10][11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the R-X bond (where R is typically an aryl, vinyl, or alkyl group and X is I, Br, or OTf) to form a Pd(II) complex.[10][12] The reactivity order for the halide is generally I > Br > OTf >> Cl.[12]

-

Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers the ethoxynaphthyl group to the Pd(II) center, displacing the halide and forming a new organopalladium(II) intermediate. This is often the rate-determining step.[4][10]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][11]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications

The utility of this compound as a synthetic intermediate is broad, with significant impact in both life sciences and materials science.

-

Drug Discovery and Medicinal Chemistry: The naphthalene scaffold is a "privileged structure" found in numerous biologically active compounds. This boronic acid serves as a key intermediate for synthesizing potential drug candidates.[1][4] By coupling it with various heterocyclic halides, medicinal chemists can rapidly generate libraries of novel compounds for screening against therapeutic targets like kinases, which are crucial in cancer therapy.[1][4][]

-

Materials Science: The extended π-conjugated system of the naphthalene core makes this compound an excellent building block for organic electronic materials.[1] It is used in the synthesis of molecules for Organic Light-Emitting Diodes (OLEDs), where the electronic properties of the final material can be fine-tuned by the choice of coupling partners.[1][4]

-

Fluorescent Probes and Sensors: The inherent fluorescence of the naphthalene moiety can be harnessed. Derivatives synthesized from this compound are explored for use as fluorescent probes for biological imaging and as chemical sensors for detecting pollutants.[3]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated area, such as a fume hood.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14][15] It may also be harmful if swallowed.[16][17]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is required.[8][18] Avoid breathing dust and ensure hands are washed thoroughly after handling.[18][19]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[18]

-

First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists or if you feel unwell.[16][18]

Conclusion

This compound is a high-value synthetic intermediate whose importance is intrinsically linked to the power and versatility of the Suzuki-Miyaura cross-coupling reaction. Its well-defined structure allows for the precise introduction of the 6-ethoxynaphthyl moiety into a vast range of molecules. This capability has cemented its role as an essential tool for researchers in drug development, enabling the creation of complex pharmaceuticals, and for scientists in materials science, facilitating the design of novel organic materials with tailored electronic and photophysical properties. A thorough understanding of its synthesis, properties, and reactivity is key to leveraging its full potential in advancing these fields.

References

- 1. This compound [myskinrecipes.com]

- 2. aobchem.com [aobchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 6-Hydroxy-2-naphthaleneboronic Acid | RUO | Boronic Acid [benchchem.com]

- 5. 6-HYDROXY-2-NAPHTHALENEBORONIC ACID | 173194-95-1 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound CAS#: 352525-98-5 [amp.chemicalbook.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. 6-Methoxy-2-naphthaleneboronic acid | C11H11BO3 | CID 4641692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.ie [fishersci.ie]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 6-Ethoxy-2-naphthaleneboronic acid: Structure, Analysis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethoxy-2-naphthaleneboronic acid, with the CAS Number 352525-98-5, is an organic boron compound that has garnered significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique structural features, combining a naphthalene core with an ethoxy group and a boronic acid moiety, make it a versatile building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical structure, analytical methodologies for its characterization, and insights into its applications, particularly in cross-coupling reactions.

Chemical Structure and Properties

This compound is a white to off-white crystalline solid.[1] Its chemical structure consists of a naphthalene ring system where the boronic acid group is attached at the 2-position and an ethoxy group is at the 6-position. This substitution pattern influences the electronic properties and reactivity of the molecule. The presence of the ethoxy group can enhance solubility in organic solvents, a desirable characteristic for a synthetic reagent.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 352525-98-5 | [3] |

| Molecular Formula | C₁₂H₁₃BO₃ | [3] |

| Molecular Weight | 216.04 g/mol | [3] |

| Melting Point | 252-255 °C | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in organic solvents such as ether, alcohol, and chloroform; insoluble in water. | [1] |

It is important to note that boronic acids can exist in equilibrium with their corresponding anhydrides (boroxines), and commercial samples of this compound may contain varying amounts of this trimeric species.

Synthesis Pathway

-

Borylation of a Halogenated Naphthalene Precursor: This step would involve the conversion of a suitable di-substituted naphthalene, such as 2-bromo-6-ethoxynaphthalene, into a Grignard or organolithium reagent, followed by reaction with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup to yield the boronic acid.[2]

-

Etherification of the Hydroxylated Precursor: Alternatively, starting from 6-hydroxy-2-naphthaleneboronic acid, an etherification reaction, such as the Williamson ether synthesis using an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base, would yield the final product.[2]

Structural Analysis and Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, the methylene and methyl protons of the ethoxy group, and the hydroxyl protons of the boronic acid group. The chemical shifts and coupling patterns of the aromatic protons would confirm the 2,6-disubstitution pattern. The hydroxyl protons of the boronic acid are often broad and may exchange with deuterium in deuterated solvents.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule, further confirming its structure. The carbon atom attached to the boron atom may exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.

-

¹¹B NMR (Boron NMR): ¹¹B NMR spectroscopy is particularly useful for characterizing boronic acids.[4] A single resonance is expected, and its chemical shift can provide information about the coordination state of the boron atom.[5] The presence of the boroxine anhydride would be indicated by a distinct ¹¹B NMR signal.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques for this class of compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands for the O-H stretching of the boronic acid group (typically a broad band), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound.

Proposed HPLC Method

Given the non-polar nature of the naphthalene core, a reversed-phase HPLC method would be appropriate.

Table 2: Proposed HPLC Parameters for Purity Analysis

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for acidic analytes. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC. |

| Gradient | 20% to 80% B over 20 minutes | A gradient elution is suitable for separating the main compound from potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | The naphthalene chromophore will have strong UV absorbance at this wavelength. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

It is crucial to be aware of potential on-column hydrolysis of the boronic acid, which can complicate the analysis.[6] The use of a buffered mobile phase and minimizing analysis time can help to mitigate this issue.

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.

In a notable example, this compound was used in the synthesis of a dual-specificity inhibitor of lipid and protein kinases.[3] The boronic acid was coupled with 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine to yield the target molecule, demonstrating its utility in the synthesis of biologically active compounds.[3] This compound has also been identified as a component in the development of photoluminescent nanostructure-based sensors.[7]

The 6-alkoxy-2-naphthyl moiety introduced by this reagent is a key structural feature in certain kinase inhibitors, where it occupies a hydrophobic pocket in the enzyme's active site, contributing to the inhibitor's potency and selectivity.[8]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It may cause eye and skin irritation.[1] It is recommended to work in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses.[1] Store the compound in a dry, dark, and sealed container, away from oxidizing agents.[1]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its well-defined structure and reactivity make it a key building block for the construction of complex molecules with applications in medicinal chemistry and materials science. A thorough understanding of its chemical properties and the appropriate analytical techniques for its characterization are essential for its effective use in research and development. The methodologies and insights provided in this guide serve as a comprehensive resource for scientists working with this important compound.

References

- 1. chembk.com [chembk.com]

- 2. 6-Hydroxy-2-naphthaleneboronic Acid | RUO | Boronic Acid [benchchem.com]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. US9980668B2 - Photoluminescent nanostructure-based sensors - Google Patents [patents.google.com]

- 8. Development of an Orally Available and Central Nervous System (CNS)-Penetrant Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) Inhibitor with Minimal Human Ether-à-go-go-Related Gene (hERG) Activity for the Treatment of Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Stability and Storage of Naphthaleneboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Naphthaleneboronic acids are a pivotal class of organoboron compounds, widely utilized in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Their application extends to the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][2] However, the efficacy and reliability of naphthaleneboronic acids are intrinsically linked to their stability. This guide provides an in-depth exploration of the factors influencing the stability of naphthaleneboronic acids and delineates best practices for their storage and handling to ensure their integrity for research and development.

Core Concepts in Stability: Understanding Degradation Pathways

The stability of naphthaleneboronic acids, and boronic acids in general, is primarily dictated by their susceptibility to several degradation pathways. A thorough understanding of these processes is crucial for mitigating decomposition and ensuring the reproducibility of experimental results.

1. Protodeboronation: This is a significant degradation pathway where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[3] This process effectively converts the boronic acid into its corresponding naphthalene hydrocarbon. Protodeboronation can be catalyzed by acidic or basic conditions and is influenced by the presence of water.[3][4] Studies have shown that the rate of protodeboronation can be pH-dependent, with some arylboronic acids exhibiting increased decomposition under both acidic and basic conditions.[4][5] For instance, the protodeboronation of certain arylboronic acids has been observed to be slowest around pH 5.[5]

2. Oxidation: The boron atom in naphthaleneboronic acids is electron-deficient, making it susceptible to oxidation.[6][7] Atmospheric oxygen and other oxidizing agents can lead to the oxidative cleavage of the C-B bond, resulting in the formation of naphthols and boric acid.[6][7] This process can be accelerated by exposure to light and the presence of residual transition metal catalysts from the synthesis process.[8] The thermodynamic driving force for this oxidation is substantial due to the large difference in bond energies between B-O and B-C bonds.[6]

3. Anhydride Formation (Boroxines): Naphthaleneboronic acids can readily undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[9] While this is a reversible process, the presence of boroxines can complicate stoichiometry in reactions and affect the overall purity of the material.[9] Commercial boronic acids often contain varying amounts of these anhydrides.[9]

Factors Influencing the Stability of Naphthaleneboronic Acids

Several environmental and chemical factors can significantly impact the stability of naphthaleneboronic acids. Careful control of these factors is paramount for preserving their quality.

| Factor | Influence on Stability | Recommendations |

| Temperature | Elevated temperatures can accelerate the rates of degradation pathways, including protodeboronation and oxidation. | Store at refrigerated temperatures (2-8 °C) for long-term storage.[10][11][12] |

| Moisture/Humidity | The presence of water can facilitate hydrolysis and protodeboronation. Naphthaleneboronic acids can be hygroscopic.[3][11] | Store in a dry environment, preferably in a desiccator or under an inert atmosphere.[11][13] Keep containers tightly sealed.[8][10][14] |

| Light | Exposure to light, particularly UV radiation, can promote oxidative degradation.[8] | Store in amber vials or light-resistant containers.[8] |

| pH | Both acidic and basic conditions can catalyze protodeboronation.[3][4][5] | Maintain a neutral pH environment when possible, especially in solution. |

| Atmosphere | Exposure to atmospheric oxygen can lead to oxidation.[6][11] | Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[3][11] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases can react with and degrade naphthaleneboronic acids.[8][10][11] | Avoid storage near these materials.[8][10][11] |

Recommended Storage and Handling Procedures

To ensure the long-term stability and integrity of naphthaleneboronic acids, the following storage and handling protocols are recommended:

Long-Term Storage (Months to Years):

-

Atmosphere: For optimal stability, store under an inert atmosphere (nitrogen or argon).[3][11]

-

Container: Use a tightly sealed, light-resistant container, such as an amber glass bottle with a secure cap.[8]

-

Environment: Keep in a dry location, away from sources of heat and incompatible chemicals.[2][10][13]

Short-Term Storage (Days to Weeks):

-

Temperature: Refrigeration is still recommended, but storage at room temperature in a cool, dark, and dry place may be acceptable for very short periods.[2][15]

-

Container: Ensure the container is tightly sealed after each use to minimize exposure to air and moisture.[8][10][14]

Handling:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][8][12]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust particles.[8][11][14]

-

Dispensing: Minimize the time the container is open to the atmosphere. Weigh out the required amount quickly and reseal the container promptly.

-

Solution Preparation: When preparing solutions, use dry solvents and consider degassing the solvent to remove dissolved oxygen.

Visualizing Degradation: Pathways and Workflows

To better understand the processes affecting naphthaleneboronic acid stability, the following diagrams illustrate the key degradation pathways and a recommended experimental workflow for stability assessment.

Caption: Key degradation pathways of naphthaleneboronic acids.

Caption: Experimental workflow for assessing the stability of naphthaleneboronic acids.

Experimental Protocol: Stability-Indicating HPLC-MS Method

A robust analytical method is essential for monitoring the stability of naphthaleneboronic acids and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for this purpose.[16]

Objective: To develop and validate a stability-indicating HPLC-MS method for the analysis of a naphthaleneboronic acid and its potential degradation products.

Materials and Instrumentation:

-

HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (e.g., single quadrupole or time-of-flight).

-

Reversed-phase C18 column (e.g., Acquity BEH C18).[16]

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Ammonium acetate or formic acid (for mobile phase modification).[16]

-

Naphthaleneboronic acid reference standard.

-

Forced degradation samples (acid, base, oxidative, thermal, and photolytic stress).

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the naphthaleneboronic acid reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Prepare working solutions for calibration curves.

-

For stability samples, dissolve or dilute them in the same solvent to a known concentration.

-

-

Chromatographic Conditions (Example):

-

Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.[16]

-

Mobile Phase A: 10 mM Ammonium acetate in water.[16]

-

Mobile Phase B: Acetonitrile.[16]

-

Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 1-5 µL.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) and MS detection in both positive and negative ion modes to identify the parent compound and degradation products.

-

-

Forced Degradation Study:

-

Acid Hydrolysis: Treat the naphthaleneboronic acid solution with a dilute acid (e.g., 0.1 N HCl) at room temperature or elevated temperature for a defined period.

-

Base Hydrolysis: Treat the solution with a dilute base (e.g., 0.1 N NaOH) under similar conditions.

-

Oxidative Degradation: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid material or a solution to elevated temperatures (e.g., 60-80 °C).

-

Photolytic Degradation: Expose the solid material or a solution to UV light.

-

Analyze the stressed samples by the developed HPLC-MS method to ensure the method can separate the parent peak from all degradation product peaks.

-

-

Data Analysis:

-

Identify the retention time of the naphthaleneboronic acid.

-

Identify the peaks corresponding to degradation products by their mass-to-charge ratios (m/z) and fragmentation patterns.

-

Quantify the amount of naphthaleneboronic acid remaining and the percentage of each degradation product formed over time under different storage conditions.

-

Conclusion

The stability of naphthaleneboronic acids is a critical parameter that can influence the outcome of synthetic reactions and the quality of final products. By understanding the primary degradation pathways—protodeboronation, oxidation, and anhydride formation—and by implementing rigorous storage and handling protocols, researchers can ensure the integrity and reactivity of these valuable reagents. The use of appropriate analytical techniques, such as stability-indicating HPLC-MS methods, is essential for monitoring their purity and making informed decisions in research and development. Adherence to these guidelines will contribute to more reliable and reproducible scientific outcomes in the many applications of naphthaleneboronic acids.

References

- 1. nbinno.com [nbinno.com]

- 2. 1-Naphthylboronic acid | 13922-41-3 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. pnas.org [pnas.org]

- 8. fishersci.com [fishersci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. fishersci.ie [fishersci.ie]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. aksci.com [aksci.com]

- 15. 32316-92-0|2-Naphthaleneboronic acid|BLD Pharm [bldpharm.com]

- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Duality of Boron: Structure, Bonding, and Physicochemical Properties

An In-Depth Technical Guide to the Fundamental Characteristics of Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract: Arylboronic acids are a cornerstone of modern organic synthesis, prized for their versatility, reactivity, and relative stability. Their impact is most profoundly felt in the realm of carbon-carbon bond formation, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their utility extends far beyond this single transformation, encompassing a wide range of C-N, C-O, and C-C bond-forming reactions crucial for the synthesis of complex molecules. In drug development, the unique Lewis acidic nature of the boron atom has been harnessed to design potent enzyme inhibitors, exemplified by the proteasome inhibitor Bortezomib. This guide provides a deep dive into the core characteristics of arylboronic acids, from their fundamental structure and physicochemical properties to their reactivity profiles and the strategic considerations essential for their successful application in medicinal chemistry. We will explore the causality behind experimental choices, address common challenges such as stability, and provide field-proven protocols and strategies for leveraging these remarkable reagents.

The reactivity and utility of an arylboronic acid, R-B(OH)₂, are direct consequences of its unique electronic and structural features.[1] Structurally, the boron atom is sp²-hybridized, resulting in a trigonal planar geometry with the substituents oriented approximately 120° apart.[2] The defining feature is a vacant, low-energy p-orbital orthogonal to this plane, which makes the boron atom electron-deficient and confers its character as a Lewis acid.[1][2] This Lewis acidity is central to nearly all of its chemical behavior, from its interactions with bases in catalytic cycles to its ability to bind with biological targets.

Unlike their carboxylic acid analogues, boronic acids are not naturally occurring.[2] In the solid state, arylboronic acids often form dimeric structures through a pair of O-H---O hydrogen bonds, which further assemble into layered arrays.[1][2]

Acidity and pKa

Arylboronic acids are weak Brønsted acids, but their acidity primarily stems from their Lewis acidic nature—the acceptance of a hydroxide ion from water to form a tetrahedral boronate complex, releasing a proton in the process.[3]

R-B(OH)₂ + 2 H₂O ⇌ [R-B(OH)₃]⁻ + H₃O⁺

The pKa of a typical arylboronic acid is around 9, but this value is highly sensitive to the electronic nature of the substituents on the aryl ring.[1][4] Electron-withdrawing groups increase the Lewis acidity of the boron center, leading to a lower pKa, while electron-donating groups have the opposite effect.[5] For instance, the experimental pKa of phenylboronic acid is in the range of 8.64–8.90, which can decrease significantly with strongly electron-withdrawing substituents.[3][6]

| Compound | Substituent | pKa (approx.) |

| Phenylboronic Acid | -H | 8.8[6] |

| 4-Methoxyphenylboronic Acid | -OCH₃ (EDG) | 9.25[7] |

| 4-Cyanophenylboronic Acid | -CN (EWG) | 7.6 |

| EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. Data compiled from multiple sources for illustrative purposes.[6][7] |

The Stability Conundrum: Dehydration and Boroxine Formation

A critical, and often problematic, characteristic of arylboronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[8] This equilibrium is entropically driven by the release of three water molecules and is influenced by factors such as solvent, temperature, and the concentration of water.[9][10][11]

The formation of boroxine can be a significant issue in research and development for several reasons:

-

Stoichiometric Inaccuracy: Since the molecular weight of the boroxine differs from that of the monomeric acid, using a sample containing an unknown mixture can lead to inaccurate reagent stoichiometry.

-

Altered Reactivity: The reactivity of a boroxine can differ from that of the free boronic acid in catalytic reactions.

-

Purification Challenges: The presence of both forms can complicate purification and characterization.[8]

Electron-donating groups on the aryl ring tend to favor boroxine formation, while electron-withdrawing groups disfavor it, leaving the boronic acid predominantly in its monomeric form.[9]

Diagram 1: Reversible equilibrium between an arylboronic acid and its trimeric boroxine.

The Workhorse Reaction: A Deep Dive into Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most important application of arylboronic acids, enabling the formation of C(sp²)-C(sp²) bonds (e.g., biaryls) with exceptional reliability and functional group tolerance.[12][13] This reaction has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[14][15]

The catalytic cycle is generally understood to involve three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[16][17]

References

- 1. ijcps.com [ijcps.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. findresearcher.sdu.dk [findresearcher.sdu.dk]

- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 9. researchgate.net [researchgate.net]

- 10. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

An In-Depth Technical Guide to Electrophilic Trapping for Boronic Acid Synthesis

Introduction: The Enduring Utility of Boronic Acids and a Modular Synthetic Approach

Boronic acids and their corresponding esters have become indispensable building blocks in modern organic chemistry, lauded for their stability, low toxicity, and remarkable versatility.[1] Their prominence is perhaps best exemplified by their crucial role as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[2][3] This utility extends into medicinal chemistry, where the boronic acid moiety is a key pharmacophore in drugs like the proteasome inhibitor Bortezomib, used in cancer therapy.[4]

While numerous methods exist for their synthesis, one of the most fundamental and powerful strategies involves the electrophilic trapping of organometallic intermediates with borate esters .[3][5] This method is prized for its reliability and broad applicability, allowing for the synthesis of a diverse array of aryl, heteroaryl, and alkyl boronic acids.[6] At its core, the strategy relies on a polarity reversal (umpolung): a nucleophilic organometallic species is generated and then quenched with an electrophilic boron source. This guide provides a detailed exploration of this methodology, delving into the core mechanisms, critical experimental parameters, and a survey of electrophilic trapping strategies that grant access to a wide spectrum of functionalized boronic acids.

The Core Mechanism: Formation and Trapping of Boronate Complexes

The classical and most common pathway for synthesizing boronic acids via electrophilic trapping begins with the formation of a highly nucleophilic organometallic reagent, typically an organolithium or a Grignard reagent.[5][6] This is most often achieved through metal-halogen exchange from a corresponding organic halide.[3]

The key mechanistic steps are as follows:

-

Generation of the Nucleophile: An organohalide (R-X) reacts with a metal (e.g., lithium or magnesium) to form the organometallic species (R-Li or R-MgX).

-

Nucleophilic Attack: The strongly nucleophilic carbon of the organometallic reagent attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate.[3] This forms a tetracoordinate boron intermediate, known as a boronate complex (or "ate" complex).[7][8]

-

Hydrolysis: The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final boronic acid product, R-B(OH)₂.[6][9]

A critical consideration in this process is the potential for multiple additions of the organometallic reagent to the boron center, which would lead to undesired borinic acid (R₂BOH) and borane (R₃B) byproducts.[3][9]

References

- 1. Studies on a catalytic version of the Matteson asymmetric homologation reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00604E [pubs.rsc.org]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Boronic esters in asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. docta.ucm.es [docta.ucm.es]

- 9. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

The Transmetalation of Aryl Silanes to Boronic Acids: A Technical Guide for Synthetic Chemists

Introduction: Bridging Organosilicon and Organoboron Chemistry

In the landscape of modern synthetic organic chemistry, boronic acids and their derivatives stand as indispensable building blocks. Their prominence is largely due to their versatile reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which has revolutionized the formation of carbon-carbon bonds.[1][2][3] Aryl silanes, while also valuable nucleophilic partners in cross-coupling, offer a distinct set of properties, including stability and unique reactivity profiles. The transformation of aryl silanes to boronic acids, or their direct coupling, represents a fascinating and synthetically useful bridge between these two important classes of organometallic reagents.[3][4][5]

This guide provides an in-depth technical overview of the transmetalation processes involving aryl silanes and boron-containing species. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, explore the causality behind experimental choices, and provide actionable insights for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.

Core Mechanistic Principles: An Oxidative Cross-Coupling Approach

The direct conversion of an aryl silane to an arylboronic acid is not a simple, direct transmetalation. Instead, a prominent and well-documented pathway involves a palladium-catalyzed oxidative cross-coupling reaction between an aryl silane and an aryl boronic acid to form a biaryl product.[6][7] This transformation is noteworthy as it couples two nucleophilic organometallic reagents, a departure from the traditional electrophile-nucleophile coupling paradigm.[6][7] The mechanism hinges on a catalytic cycle that facilitates the transfer of aryl groups from both silicon and boron to a palladium center.

The catalytic cycle is proposed to proceed as follows:

-

Initial Transmetalation: The cycle begins with a Palladium(II) species. This active catalyst undergoes a transmetalation event with either the aryl silane or the aryl boronic acid to generate an arylpalladium(II) intermediate, {PdII(Ar)}.[6][7]

-

Second Transmetalation: The newly formed arylpalladium(II) complex then engages in a second transmetalation with the remaining organometallic partner (the aryl boronic acid or aryl silane, respectively). This step forms a diarylpalladium(II) species, {PdII(Ar1)(Ar2)}.[6][7]

-

Reductive Elimination: The diarylpalladium(II) intermediate undergoes reductive elimination, forging the new carbon-carbon bond of the biaryl product and regenerating a Palladium(0) complex.[6][7]

-

Catalyst Reoxidation: To complete the catalytic cycle, the Pd(0) species must be reoxidized to the active Pd(II) state. This is typically accomplished with an external oxidant such as 1,4-benzoquinone (BQ) or molecular oxygen (O₂).[6][7]

Key Factors Influencing the Reaction

-

Ligand Selection: The choice of ligand is critical for the success of this transformation. Bulky, electron-rich phosphine ligands, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), have been shown to be effective in promoting the desired cross-coupling.[6][7] The ligand stabilizes the palladium intermediates and facilitates the key transmetalation and reductive elimination steps.

-

The Role of the Oxidant: The oxidant is not merely a bystander for catalyst turnover. Benzoquinone (BQ), for example, may also play a role in accelerating the reductive elimination step.[6][7]

-

Activation of the Si-C Bond: While not always explicitly required in the oxidative cross-coupling context, the activation of the relatively inert silicon-carbon bond is a crucial concept in organosilane chemistry. Fluoride sources, such as cesium fluoride (CsF), are known to coordinate to the silicon atom, forming a hypervalent silicate.[8] This increases the nucleophilicity of the aryl group, thereby facilitating its transfer to the metal center.

Visualizing the Catalytic Cycle

Caption: Proposed catalytic cycle for the oxidative cross-coupling of aryl silanes and aryl boronic acids.

Experimental Protocol: A Practical Guide

This section outlines a generalized, self-validating protocol for the palladium-catalyzed oxidative cross-coupling of aryl silanes and aryl boronic acids, based on established literature.[6][7]

General Workflow

Caption: A generalized experimental workflow for the synthesis of biaryls from aryl silanes and aryl boronic acids.

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the Palladium(II) catalyst (e.g., Pd(OAc)₂, 5 mol%), the ligand (e.g., BINAP, 10 mol%), and the oxidant (e.g., 1,4-benzoquinone, 2.0 equivalents).

-

Reagent Addition: Add the solvent (e.g., Toluene or Dioxane). Then, add the aryl silane (1.0 equivalent) followed by the aryl boronic acid (1.2 equivalents).

-

Reaction Execution: The reaction mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

-

Characterization: The structure and purity of the final compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Substrate Scope and Performance

The palladium-catalyzed oxidative cross-coupling exhibits a reasonably broad substrate scope. The following table summarizes representative examples found in the literature.[6][7]

| Aryl Silane (Ar¹-SiR₃) | Aryl Boronic Acid (Ar²-B(OH)₂) | Product (Ar¹-Ar²) | Yield (%) |

| Phenyltrimethoxysilane | 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | 88 |

| 4-Methylphenyltrimethoxysilane | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | 85 |

| 4-Fluorophenyltrimethoxysilane | 4-Methoxyphenylboronic acid | 4-Fluoro-4'-methoxybiphenyl | 75 |

| Phenyltrimethoxysilane | 3-Furanylboronic acid | 3-Phenylfuran | 65 |

| Phenyltrimethoxysilane | 2-Methoxyphenylboronic acid | 2-Methoxybiphenyl | 86 |

Alternative Approaches and Broader Context

While the oxidative cross-coupling is a powerful method, it's important to recognize other strategies for synthesizing boronic acids. Traditional methods often involve the reaction of organolithium or Grignard reagents with trialkyl borates.[3][9] More modern approaches include the direct C-H borylation of arenes, catalyzed by iridium or other transition metals.[5][9]

Additionally, a two-step transmetalation process for converting silanes to boron compounds has been described, which involves an initial reaction with boron tribromide (BBr₃) to form a dibromoborane, followed by a subsequent transmetalation or hydrolysis to yield the desired borinic or boronic acid derivative.[4] This highlights that the transfer of an aryl group from silicon to boron can be achieved through different mechanistic pathways depending on the chosen reagents and conditions.

Conclusion and Future Outlook

The transmetalation involving aryl silanes and boron reagents represents a sophisticated strategy in synthetic chemistry, enabling the formation of valuable biaryl structures from two distinct classes of nucleophilic reagents. The palladium-catalyzed oxidative cross-coupling provides a direct and efficient route, with the ligand and oxidant playing crucial roles in orchestrating the catalytic cycle. A thorough understanding of the underlying mechanism, from the dual transmetalation events to the final reductive elimination, is paramount for optimizing reaction conditions and expanding the substrate scope.

As the demand for complex molecular architectures in drug discovery and materials science continues to grow, methodologies that offer novel disconnections and utilize readily available starting materials will become increasingly valuable. Further research into the direct, catalytic conversion of aryl silanes to arylboronic acids, as well as the development of more sustainable and efficient oxidative coupling protocols, will undoubtedly continue to enrich the synthetic chemist's toolbox.

References

- 1. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 7. labxing.com [labxing.com]

- 8. researchgate.net [researchgate.net]

- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for 6-Ethoxy-2-naphthaleneboronic Acid in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Naphthalene Building Block

6-Ethoxy-2-naphthaleneboronic acid is a specialized arylboronic acid that has emerged as a powerful and versatile reagent in modern organic synthesis. Its rigid naphthalene core, functionalized with both an electron-donating ethoxy group and a synthetically versatile boronic acid moiety, makes it a highly valuable building block. The unique electronic properties and enhanced solubility conferred by the ethoxy group increase its reactivity and utility in cross-coupling reactions.[1] This guide provides an in-depth exploration of its primary applications, focusing on the mechanistic rationale behind its use and offering detailed, field-tested protocols for its successful implementation in the laboratory.

Primarily, this reagent is a cornerstone for the synthesis of complex organic molecules via Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction essential for forming carbon-carbon bonds.[2][3] The resulting substituted naphthalene derivatives are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced functional materials, such as those used in organic light-emitting diodes (OLEDs).[2][4] Its application, therefore, spans from fundamental academic research to industrial-scale drug discovery and materials science.[1][2]

| Compound Property | Value |

| CAS Number | 352525-98-5[5] |

| Molecular Formula | C₁₂H₁₃BO₃[2] |

| Molecular Weight | 216.04 g/mol [2] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 252-255 °C[2] |

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the precise formation of a C-C bond between the naphthalene core and various organic halides or triflates.[4] The reaction is prized for its mild conditions, tolerance of diverse functional groups, and the low toxicity of its boron-based byproducts.[3][6]

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the catalytic cycle is critical for troubleshooting and optimizing reaction conditions. The process, catalyzed by a palladium complex, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

-

Oxidative Addition : The cycle begins with a low-valent Palladium(0) species, which oxidatively inserts into the carbon-halogen bond of the organic halide (Ar-X). This forms a new, planar Palladium(II) intermediate. The choice of ligand is crucial here, as bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate this rate-limiting step.[3][8]

-

Transmetalation : This is the key step where the 6-ethoxynaphthyl group is transferred from the boronic acid to the palladium center. A base (e.g., K₃PO₄, K₂CO₃) is essential, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the Pd(II) complex, displacing the halide.[6][9]

-

Reductive Elimination : The final step involves the coupling of the two organic groups (the aryl from the halide and the 6-ethoxynaphthyl group) attached to the palladium center. This forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

Expertise in Action: Why Choose this compound?

-

Enhanced Reactivity : The electron-donating nature of the C6-ethoxy group increases the nucleophilicity of the naphthalene ring system. This can facilitate a more efficient transmetalation step compared to unsubstituted naphthaleneboronic acids.

-

Solubility and Handling : The ethoxy group improves the solubility of the boronic acid in common organic solvents used for cross-coupling, leading to more homogeneous reaction mixtures and often, more reproducible results.[1] While boronic acids can be prone to decomposition (e.g., protodeboronation), they are generally more reactive than their more stable boronate ester counterparts, making them ideal for reactions where high reactivity is desired to achieve good yields in reasonable timeframes.[10]

Application Protocol 1: Synthesis of 2-(4-methoxyphenyl)-6-ethoxynaphthalene

This protocol provides a reliable, step-by-step method for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Bromoanisole | 187.04 | 1.0 | 1.0 |

| This compound | 216.04 | 1.2 | 1.2 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |

| SPhos (Ligand) | 410.47 | 0.04 | 0.04 |

| Potassium Phosphate (K₃PO₄), tribasic | 212.27 | 2.0 | 2.0 |

| Toluene | - | 5 mL | - |

| Water | - | 0.5 mL | - |

Step-by-Step Experimental Procedure

-

Inert Atmosphere Setup : To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[3]

-

Degassing : Seal the flask with a rubber septum. Evacuate the flask atmosphere using a vacuum pump and backfill with an inert gas (high-purity argon or nitrogen). Repeat this evacuation/backfill cycle three times to ensure all oxygen is removed.[3]

-

Solvent Addition : Using gas-tight syringes, add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask. The solvent should be purged with an inert gas for at least 30 minutes prior to use.

-

Reaction Execution : Place the sealed flask into a preheated oil bath set to 100 °C. Stir the mixture vigorously.

-

Monitoring : The reaction progress should be monitored periodically. Withdraw a small aliquot via syringe, quench with water, extract with ethyl acetate, and analyze by Thin-Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up : Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Add deionized water (10 mL) and stir for 5 minutes.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

-

Washing and Drying : Wash the combined organic phase with brine (1 x 20 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Expanding the Synthetic Horizon: Broader Applications

While Suzuki-Miyaura coupling is its primary use, the versatility of this compound extends to other areas of chemical science.

Advanced Materials Synthesis

The 6-ethoxynaphthalene moiety is an attractive component for organic electronic materials. Its incorporation into conjugated polymer backbones or small molecule semiconductors can be used to fine-tune critical properties:[2]

-

Band Gap Engineering : The electron-donating ethoxy group can alter the HOMO-LUMO energy levels, affecting the material's color and conductivity.

-

Morphology Control : The bulky naphthalene unit can influence the solid-state packing of molecules, which is critical for charge transport in devices like OLEDs and organic photovoltaics (OPVs).

Pharmaceutical and Medicinal Chemistry

Naphthalene derivatives are privileged structures in drug discovery, appearing in numerous biologically active compounds. The use of this compound allows for the late-stage functionalization and rapid synthesis of analog libraries to explore structure-activity relationships (SAR).[11] For example, it can be coupled to complex heterocyclic halides to generate novel scaffolds for screening as enzyme inhibitors or receptor antagonists.[12]

Emerging Research Areas

The unique structure of this reagent also opens doors to more niche applications. Its inherent fluorescence, derived from the naphthalene core, makes it a candidate for incorporation into:

-

Fluorescent Probes and Sensors : For detecting specific ions or biomolecules in biological systems.[1]

-

Bioconjugation : For attaching the naphthyl group to proteins or other biomolecules to aid in visualization or to modulate biological activity.[1]

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality base or solvents. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure thorough degassing of the flask and solvents. Use freshly dried base and anhydrous solvents. |

| Protodeboronation | Presence of excess water or protic sources; Reaction temperature too high or time too long. | Use precisely measured amounts of water (or run anhydrous if possible). Optimize reaction time and temperature; do not let the reaction run unnecessarily long after completion. |

| Homocoupling of Boronic Acid | Presence of oxygen; Certain palladium/ligand combinations are more prone to this side reaction. | Ensure a rigorously oxygen-free environment. Screen different ligands; sometimes less electron-rich ligands can suppress homocoupling. |

| Difficulty in Purification | Product co-elutes with starting material or byproducts. | Adjust the polarity of the chromatography solvent system. If homocoupling is an issue, a different work-up (e.g., a specific wash) may be required before chromatography. |

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular construction. Its primary role in Suzuki-Miyaura coupling provides a reliable and efficient pathway to valuable substituted biaryl compounds. The insights into the reaction mechanism and the detailed protocols provided herein are designed to empower researchers to leverage this reagent's full potential. From developing next-generation OLEDs to synthesizing novel therapeutic agents, this compound will undoubtedly continue to be a key player in advancing the frontiers of chemical synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 6-Ethoxy-2-naphthaleneboronic acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Naphthyl Moiety in Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and mild reaction conditions. This palladium-catalyzed carbon-carbon bond formation between an organoborane and an organic halide has revolutionized the construction of complex molecular architectures, particularly biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Within the vast arsenal of organoboron reagents, 6-Ethoxy-2-naphthaleneboronic acid has emerged as a particularly valuable building block.[3][4] The ethoxynaphthalene scaffold it provides is a key structural motif in a variety of biologically active molecules and functional materials. The ethoxy group, a bioisostere of the more common methoxy group, can subtly modulate pharmacokinetic and pharmacodynamic properties, offering a valuable tool for lead optimization in drug discovery.[5] Furthermore, the extended π-system of the naphthalene core imparts unique photophysical properties, making its derivatives promising candidates for organic light-emitting diode (OLED) applications.[6]

This guide, crafted from the perspective of a senior application scientist, provides an in-depth exploration of the use of this compound in Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible outcome.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of your starting materials is fundamental to successful reaction design and execution.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃BO₃ | [7] |

| Molecular Weight | 216.04 g/mol | [7] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 252-255 °C | |

| Solubility | Soluble in many organic solvents such as THF, Dioxane, and DMF. The ethoxy group enhances solubility compared to the parent naphthylboronic acid. | [5] |

| Storage | Store at 2-8°C under a dry, inert atmosphere to prevent degradation. Boronic acids can be susceptible to dehydration to form boroxines. | [8] |

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (Ar-X) to the active Pd(0) catalyst. This step forms a Pd(II) intermediate, and the rate of this reaction is often dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[11]

2. Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[12] The choice of base is therefore critical and can significantly impact the reaction rate and yield.

3. Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated as the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]

Experimental Protocols: A Guide to Best Practices

While no specific protocol for this compound is widely published, the following generalized procedure, based on established methods for arylboronic acids, provides a robust starting point.[13][14]

General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Degas the solvent mixture by bubbling with an inert gas for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table of Reaction Parameters and Troubleshooting

| Parameter | Recommended Conditions | Rationale & Troubleshooting |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0) or Pd(II) pre-catalysts (1-5 mol%) | The choice of catalyst and ligand can significantly impact reaction efficiency. For challenging couplings, more sophisticated ligands may be required. If the reaction is sluggish, consider a more active catalyst system. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents) | The base is crucial for activating the boronic acid. Cs₂CO₃ is often more effective for less reactive substrates but is more expensive. Inadequate base can lead to low conversion. |

| Solvent | Toluene, 1,4-Dioxane, THF, DMF, often with a co-solvent of water. | The solvent system influences the solubility of the reagents and the base. A biphasic system with water is common and often beneficial. If solubility is an issue, consider a different solvent system. |

| Temperature | 80-120 °C | Higher temperatures generally increase the reaction rate, but can also lead to decomposition of starting materials or products. Optimize the temperature for your specific substrates. |

| Reaction Time | 2-24 hours | Monitor the reaction progress to determine the optimal reaction time. Prolonged reaction times can lead to side product formation. |

Applications in Drug Discovery and Materials Science

The 6-ethoxynaphthalene moiety is a key structural feature in several important compounds, highlighting the utility of this compound as a synthetic intermediate.

Precursor to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The structurally related 6-methoxy-2-naphthyl group is the core of the widely used NSAIDs Naproxen and Nabumetone .[15][16] While direct synthesis of these drugs from this compound is not the standard industrial route, this boronic acid serves as a valuable tool for the synthesis of novel analogs and derivatives for drug discovery programs. The ability to readily form a C-C bond via Suzuki-Miyaura coupling allows for the rapid exploration of structure-activity relationships around the naphthalene core.

Building Block for Organic Light-Emitting Diodes (OLEDs)

Naphthalene-containing compounds are of great interest in the development of materials for OLEDs due to their inherent thermal stability and charge-transport properties.[6] The 6-ethoxynaphthalene unit can be incorporated into larger conjugated systems to create novel host and emitter materials for blue OLEDs, a critical component for full-color displays. The Suzuki-Miyaura coupling is a preferred method for constructing these complex architectures, offering precise control over the final molecular structure.[17][18]

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex organic molecules. Its application in Suzuki-Miyaura coupling provides a powerful and efficient method for introducing the 6-ethoxynaphthalene moiety, a key structural element in various pharmaceuticals and advanced materials. By understanding the underlying mechanism of the reaction and carefully selecting and optimizing the reaction parameters, researchers can effectively utilize this building block to advance their synthetic goals in drug discovery and materials science.

References

- 1. This compound [myskinrecipes.com]

- 2. Naproxen derivatives: Synthesis, reactions, and biological applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]

- 5. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]

- 6. eprajournals.com [eprajournals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Designing HOst Materials for high-efficiency Electrophosphorescent Organic Light Emitting Diodes: A new approach | ANR [anr.fr]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scientificlabs.co.uk [scientificlabs.co.uk]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

6-Ethoxy-2-naphthaleneboronic Acid: A Strategic Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Value of the Naphthalene Scaffold